Cas no 536701-87-8 (2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide)

2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide
- Oprea1_001281
- SR-01000906981-1
- 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- AB00668593-01
- SR-01000906981
- F0575-0021
- 536701-87-8
- 2-((2-methyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- AKOS024584655
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- Inchi: 1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21)
- InChI Key: PWKMNWCHICTDMH-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CC=CC(C)=C1)=O)C1=C(C)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 310.11398438g/mol
- Monoisotopic Mass: 310.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 4.2
2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0021-5mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-20mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-2μmol |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-1mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-15mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-10μmol |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-5μmol |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-30mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-40mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0575-0021-50mg |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
536701-87-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide Related Literature
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1. Back matter
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide
Introduction to 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide (CAS No. 536701-87-8)
2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide, identified by its CAS number 536701-87-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural framework composed of an indole scaffold linked to a sulfanyl group and an acetamide moiety, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.
The indole core is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The structural motif of 2-methyl-1H-indol-3-yl contributes to the compound's hydrogen bonding capabilities and interacts favorably with biological targets such as enzymes and receptors. The introduction of a sulfanyl group at the 2-position of the indole ring further enhances the molecule's pharmacological profile by introducing polarity and potential for metal chelation, which is increasingly recognized as a key modulator of drug efficacy.
The N-terminal acetamide functionality provides an additional hydrogen bond acceptor site, which is critical for optimizing binding affinity to biological targets. Moreover, the presence of a 3-methylphenyl group at the other end of the acetamide moiety introduces steric bulk and lipophilicity, influencing the compound's solubility and membrane permeability—parameters that are crucial for oral bioavailability and tissue distribution.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such hybrid molecules for their therapeutic potential. The structural features of 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide suggest its suitability for targeting a variety of biological pathways, including those implicated in neurological disorders, inflammation, and cancer. For instance, indole derivatives have been extensively studied for their role in modulating neurotransmitter systems, while sulfanyl-containing compounds are known to exhibit anti-inflammatory properties.
In light of these considerations, researchers have been investigating derivatives of this class for their potential as scaffolds in drug design. The modification of substituents on the indole ring, sulfanyl group, or phenyl ring offers a rich palette for fine-tuning biological activity. For example, structural analogs with varying substituents have been explored for their effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory processes.
One particularly noteworthy area of research involves the application of this compound in oncology. The ability of indole derivatives to modulate microenvironmental factors in tumors has been increasingly recognized. The sulfanyl group may facilitate interactions with metal ions involved in tumor metabolism, while the phenyl ring can enhance binding affinity to specific protein targets. Preclinical studies have suggested that compounds with similar structural motifs may exhibit inhibitory effects on kinases or other enzymes overexpressed in cancer cells.
The synthesis of 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide (CAS No. 536701-87-8) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions to form the indole core, followed by functionalization at the 2-position with a sulfanyl group via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Subsequent introduction of the acetamide moiety via amide bond formation completes the molecular architecture.
The stereochemistry of this compound is also an important consideration in drug design. The relative configuration at stereogenic centers can significantly impact biological activity by influencing binding interactions with targets. Advanced synthetic methodologies allow for precise control over stereochemistry, enabling researchers to optimize potency and selectivity.
In conclusion, 2-(2-methyl-1H-indol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its indole scaffold combined with sulfanyl and acetamide functionalities provides a versatile platform for designing molecules with therapeutic relevance. As computational tools and experimental techniques continue to evolve, compounds like this one are likely to play an increasingly significant role in addressing unmet medical needs across multiple disease areas.
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